ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
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Overview
Description
Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine ring system, which is fused with a benzoyl group and an ethyl benzoate moiety, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone to form the benzothiazine ring.
Introduction of the Benzoyl Group: The benzothiazine intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced alcohols, and various substituted benzothiazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzothiazine ring system can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can be compared with other benzothiazine derivatives, such as:
Ethyl 3-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate: Similar structure but with dimethyl substitution on the benzoyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may differ significantly from its analogs.
Properties
IUPAC Name |
ethyl 3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-2-30-24(27)18-11-8-12-19(15-18)25-16-22(23(26)17-9-4-3-5-10-17)31(28,29)21-14-7-6-13-20(21)25/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXNQVTAAUNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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